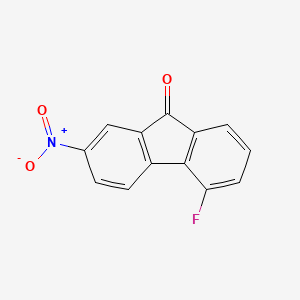

5-Fluoro-2-nitro-9h-fluoren-9-one

Description

Significance of Fluorenones and Substituted Fluorenone Derivatives in Modern Organic Chemistry

Fluorenone, a polycyclic aromatic ketone with the chemical formula C₁₃H₈O, and its derivatives are pivotal building blocks in the realm of organic chemistry. rsc.orgresearchgate.net The fluorenone scaffold is a recurring structural motif in a diverse array of biologically important molecules, including those with antimalarial, antiviral, and anticancer properties. researchgate.net The inherent photo, and physico-chemical properties of fluorenones, which can be finely tuned through substitution, make them valuable components in material sciences. researchgate.net These properties have led to their use in the development of new organic materials such as electroluminescent conjugated polymers, semiconductors, and light-emitting diodes. researchgate.net

The versatility of the fluorenone core is further highlighted by its reactivity. The carbonyl group and the aromatic rings provide multiple sites for chemical modification, allowing for the synthesis of a vast library of derivatives with tailored functionalities. rsc.orgwikipedia.org This adaptability has cemented the role of fluorenones as essential intermediates in the synthesis of complex organic molecules. rsc.org

Research Context of Fluorene-Based Compounds with Electron-Withdrawing Groups

The introduction of electron-withdrawing groups onto the fluorene (B118485) or fluorenone framework profoundly influences the electronic characteristics of the molecule. ontosight.airesearchgate.net Groups such as the nitro group (-NO₂) are potent electron-withdrawing moieties that can significantly impact the chemical behavior and potential applications of the parent compound. ontosight.ai The presence of such groups can enhance the electron-accepting properties of the molecule, a crucial feature for applications in organic electronics, such as in the development of n-type organic semiconductors. researchgate.netnih.gov

Research has shown that functionalizing fluorenone with electron-withdrawing groups can lead to the development of strong electron-deficient acceptor units. rsc.orgresearchgate.net This strategic modification is a key area of investigation for creating novel materials for organic solar cells and other electronic devices. ontosight.ainih.gov The electron-deficient nature imparted by these substituents facilitates charge transfer processes, which are fundamental to the performance of these materials. nih.gov

Scope and Research Focus on 5-Fluoro-2-nitro-9H-fluoren-9-one within Contemporary Chemical Science

Current research on this compound and related compounds is focused on several key areas:

Synthesis and Characterization: Developing efficient and regioselective synthetic routes to this and similar multi-substituted fluorenones is a primary objective. researchgate.net Characterization of these compounds involves a suite of spectroscopic and analytical techniques to confirm their structure and purity.

Electronic Properties: A major research thrust is the investigation of the electronic properties of these molecules. This includes studying their frontier molecular orbital (HOMO-LUMO) energy levels, which are critical for their potential use in electronic devices. nih.gov The combined effect of the fluoro and nitro substituents on the electron affinity and charge transport characteristics is of particular interest.

Materials Science Applications: Researchers are exploring the potential of incorporating this compound into advanced materials. Its electron-deficient nature makes it a candidate for use as an electron-transporting material or as a component in charge-transfer complexes. nih.govnih.gov

Chemical Reactivity: Understanding how the fluoro and nitro substituents influence the reactivity of the fluorenone core is crucial for its use as a synthetic intermediate for more complex molecules.

The targeted design of molecules like this compound, with precisely placed functional groups, exemplifies the sophisticated approach of modern chemical science in creating materials with desired properties for a range of technological applications.

Structure

3D Structure

Properties

CAS No. |

7148-56-3 |

|---|---|

Molecular Formula |

C13H6FNO3 |

Molecular Weight |

243.19 g/mol |

IUPAC Name |

5-fluoro-2-nitrofluoren-9-one |

InChI |

InChI=1S/C13H6FNO3/c14-11-3-1-2-9-12(11)8-5-4-7(15(17)18)6-10(8)13(9)16/h1-6H |

InChI Key |

VNEYMHNYWQBPAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 Nitro 9h Fluoren 9 One and Analogous Derivatives

Strategies for Introducing Halogen and Nitro Substituents onto the Fluorenone Core

The introduction of halogen and nitro groups onto the fluorenone scaffold is a critical step in tailoring the electronic and physical properties of the final molecule. These functional groups can be introduced either by direct modification of a pre-existing fluorenone core or by carrying them through a multi-step synthesis from elaborately designed precursors.

Direct Functionalization Approaches of Fluorenone Scaffolds

Direct functionalization involves the electrophilic substitution on the aromatic rings of the fluorenone molecule. Nitration, a classic example of this approach, can be controlled to yield specific isomers depending on the reaction conditions.

The nitration of fluorenone using a mixture of nitric and sulfuric acids can be directed to produce mono-, di-, or trinitro derivatives. For instance, the reaction of fluorenone with nitric acid and sulfuric acid in water can cleanly yield 2-nitrofluorenone. researchgate.net By adjusting the stoichiometry of the acids and the reaction temperature, the synthesis can be further directed to produce 2,7-dinitrofluorenone or 2,4,7-trinitrofluorenone. researchgate.netorgsyn.org The nitration of already substituted fluorenones, such as bromofluorenones, has also been successfully achieved, demonstrating the viability of this method for creating multifunctionalized derivatives. researchgate.net

Below is a table summarizing the conditions for the selective nitration of fluorenone.

| Target Product | Reagents | Conditions | Yield | Reference |

| 2-Nitrofluorenone | HNO₃ (65%), H₂SO₄ (96%) | Water, 80°C, 1.5 h | 92% | researchgate.net |

| 2,7-Dinitrofluorenone | HNO₃ (65%), H₂SO₄ (96%) | Water, 120°C (reflux), 5 h | - | researchgate.net |

| 2,4,7-Trinitrofluorenone | HNO₃ (65%), H₂SO₄ (96%) | Water, 120°C (reflux) | - | researchgate.net |

| 2,4,7-Trinitrofluorenone | Fuming HNO₃, H₂SO₄ | Acetic Acid | 55-60% | orgsyn.org |

Table 1: Conditions for Direct Nitration of Fluorenone.

Multi-step Convergent and Divergent Syntheses from Precursors

Multi-step syntheses offer greater control over the final substitution pattern, which is particularly crucial for complex molecules like 5-fluoro-2-nitro-9H-fluoren-9-one where direct functionalization may lead to isomeric mixtures. These strategies can be broadly categorized as convergent or divergent. In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together near the end of the synthesis. researchgate.net Conversely, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products.

For the synthesis of this compound, a plausible convergent approach would involve the synthesis of a substituted biphenyl (B1667301) precursor which already contains the required fluoro and nitro groups. For example, a precursor like 5-Fluoro-2-nitroanisole could be synthesized from 2,4-difluoro-1-nitrobenzene. chemicalbook.com This precursor could then be coupled with another aromatic ring through reactions like the Suzuki or Ullmann coupling to form a 2-aryl-biphenyl derivative. The final step would be an intramolecular cyclization to form the fluorenone core, a strategy that avoids the challenges of regioselectivity in direct electrophilic substitution. Such cyclization of biphenyl precursors is a common method for fluorenone synthesis. nih.govsci-hub.se

Classical and Contemporary Synthesis Routes for Fluorenones

The formation of the tricyclic fluorenone system is the cornerstone of any synthesis. A variety of methods, from classical cyclizations to modern metal-catalyzed transformations, have been developed.

Cyclization Reactions and Annulation Protocols

Intramolecular cyclization of biphenyl derivatives is a fundamental and widely used strategy for constructing the fluorenone skeleton. A classic example is the acid-mediated cyclization of biphenyl-2-carboxylic acids, a form of intramolecular Friedel-Crafts acylation. nih.gov

More contemporary methods have expanded the scope and efficiency of these cyclizations.

Radical Cyclization : A metal-free approach involves the TBHP (tert-butyl hydroperoxide)-mediated radical cyclization of 2-(aminomethyl)biphenyls. This method is compatible with a range of functional groups, including chloro and nitro substituents. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis can achieve the deoxygenative radical cyclization of biarylcarboxylic acids to form fluorenones under mild conditions with good functional group tolerance. organic-chemistry.org

Robinson Annulation : A sequence involving a Michael addition followed by a Robinson annulation and subsequent aromatization can be used to construct the fluorene (B118485) core from 2-benzylideneindan-1-ones. mdpi.com

Aerobic Oxidation Protocols of 9H-Fluorenes

The oxidation of the methylene (B1212753) bridge of a 9H-fluorene to a ketone is a direct and often efficient method for synthesizing fluorenones. Air, being an inexpensive and environmentally benign oxidant, is highly attractive for this transformation.

Substituted 9-fluorenones, including those with nitro and halogen groups, can be readily prepared in high yields through the aerobic oxidation of the corresponding 9H-fluorenes. rsc.org This reaction is typically performed under ambient conditions in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.org To enhance the efficiency and recyclability of the catalyst, graphene-supported KOH composites have been developed, allowing the reaction to proceed at room temperature in solvents like N,N-dimethylformamide (DMF). nih.govresearchgate.net

The table below illustrates the versatility of this method for various substituted fluorenes.

| Substrate (9H-Fluorene derivative) | Product (9-Fluorenone derivative) | Yield | Reference |

| 9H-Fluorene | 9-Fluorenone (B1672902) | Quantitative | researchgate.net |

| 2-Nitro-9H-fluorene | 2-Nitro-9-fluorenone | High | rsc.org |

| 2-Bromo-9H-fluorene | 2-Bromo-9-fluorenone | High | rsc.org |

| 2,7-Dibromo-9H-fluorene | 2,7-Dibromo-9-fluorenone | High | rsc.org |

Table 2: Examples of Aerobic Oxidation of Substituted 9H-Fluorenes.

Metal-Catalyzed Synthetic Transformations

Transition-metal catalysis has revolutionized the synthesis of complex aromatic systems, and fluorenones are no exception. Palladium-catalyzed reactions are particularly prominent in this area.

A powerful method involves the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. nih.govacs.org This reaction constructs the fluorenone ring system in a single step from readily available starting materials and avoids the use of harsh oxidizing agents. The process is tolerant of various functional groups, including multiple halogens on the benzaldehyde (B42025) component. nih.gov

Other notable metal-catalyzed routes include:

Carbonylative Cyclization : Palladium catalysts can effect the cyclocarbonylation of o-halobiaryls with carbon monoxide to produce fluorenones in very high yields. organic-chemistry.org Similarly, a palladium-catalyzed carbonylative coupling of aryl halides and arylboronic acids provides an efficient route to substituted fluoren-9-ones. organic-chemistry.org

C-H Activation : Rhodium-catalyzed cascade annulations via C-H activation have been developed for synthesizing complex polycyclic systems. For example, an aldehyde-directed [3+2] cascade annulation of indolyl aldehydes with alkynes has been shown to be compatible with fluoro-substituted derivatives. acs.orgacs.org Palladium-catalyzed reactions involving multiple C-H activations are also emerging as a sophisticated strategy for building cyclic scaffolds. sci-hub.sersc.org

These advanced catalytic methods offer high efficiency and functional group compatibility, providing powerful tools for the synthesis of complex targets like this compound.

Radical-Mediated Approaches for Fluorenone Ring Construction

Radical-mediated reactions have emerged as a powerful strategy for the construction of the fluorenone core. sci-hub.seresearchgate.net These methods often proceed under metal-free conditions and rely on the generation of radical intermediates that undergo intramolecular cyclization to form the characteristic tricyclic system. sci-hub.se

One notable approach is the metal-free, tert-butyl hydroperoxide (TBHP)-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. nih.gov This cross-dehydrogenative coupling (CDC) reaction is versatile, accommodating a range of primary and secondary benzylamines to produce fluorenones in varying yields. nih.gov The reaction mechanism is believed to involve radicals, as the presence of radical quenchers like TEMPO and BHT has been shown to inhibit the formation of the fluorenone product. nih.gov The process likely involves the oxidation of the benzylic amino group to form a stabilized radical, which then undergoes intramolecular cyclization. nih.gov

Another significant radical-based method is the photoredox-catalyzed deoxygenative radical cyclization of biarylcarboxylic acids. organic-chemistry.org This technique utilizes visible light and a photocatalyst to generate acyl radicals from the corresponding carboxylic acids. organic-chemistry.org These acyl radicals then undergo a rapid intramolecular cyclization to furnish the fluorenone skeleton. organic-chemistry.org This method is valued for its mild reaction conditions, good yields, and compatibility with a variety of functional groups. organic-chemistry.org

Regioselective and Chemoselective Synthetic Considerations for Substituted Fluorenones

The synthesis of specifically substituted fluorenones like this compound requires precise control over the placement and reactivity of functional groups, a concept defined by regioselectivity and chemoselectivity.

Regioselectivity , or the control of substituent placement, is often predetermined by the structure of the starting materials. For instance, in radical-mediated cyclizations of 2-(aminomethyl)biphenyls, the substituents on the biphenyl precursor directly dictate the substitution pattern of the final fluorenone product. nih.gov The required substituted 2-(aminomethyl)biphenyls can be prepared from commercially available building blocks such as substituted benzonitriles or benzaldehydes and areneboronic acids via Suzuki cross-coupling. nih.gov Similarly, palladium-catalyzed methods, such as the cyclocarbonylation of o-halobiaryls or the dual C-H functionalization of benzaldehydes with aryl iodides, allow for the synthesis of various substituted fluoren-9-ones, including those with electron-withdrawing groups like the nitro group. organic-chemistry.orgacs.org The positions of the halo and other functional groups on the biaryl starting material determine the final substitution pattern. organic-chemistry.org

Chemoselectivity involves the selective reaction of one functional group in the presence of others. In fluorenone synthesis, this is critical when starting materials contain multiple reactive sites. For example, during the TBHP-mediated oxidative cyclization, the oxidant can sometimes react with other functional groups. nih.gov A notable instance is the unsuccessful cyclization to form a hydroxyfluorenone, where it is suggested that TBHP chemoselectively reacts with the phenolic hydroxyl group. nih.gov To circumvent this, protecting groups are employed. Research has shown that both tert-Butyldimethylsilyl (TBS) and 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups for phenols are tolerated under these radical cyclization conditions, allowing for the synthesis of phenolic fluorenones. nih.gov Importantly, the reaction conditions for this TBHP-mediated cyclization are compatible with nitro groups, a key feature for synthesizing compounds like this compound. nih.gov

Optimization of Reaction Conditions and Yields in Fluorenone Synthesis

Optimizing reaction parameters is a critical step in maximizing the efficiency and yield of fluorenone synthesis. acs.org This process involves the systematic variation of conditions such as temperature, solvent, catalyst, and reagents to find the most effective combination. acs.orgrsc.org

In the TBHP-mediated radical cyclization of aminomethylated biphenyls, a screening of various oxidizing agents and radical initiators was performed to identify suitable conditions for the intramolecular ring-closure. nih.gov While initial screening with aqueous TBHP gave promising results, further attempts to improve the yield by altering the conditions were met with challenges. nih.gov For example, the addition of certain additives, which were expected to enhance the reaction, had an adverse effect on the fluorenone yield. nih.gov

The choice of solvent and temperature also plays a significant role. The yield of a reaction can be highly dependent on the temperature, with lower temperatures often leading to decreased yields. researchgate.net In one study, comparing the TBHP-mediated cyclization in 1,2-dichloroethane (B1671644) (DCE) versus n-decane as the solvent showed different yields for the same starting materials. nih.gov For example, using TBHP in n-decane significantly improved the yield for the cyclization of a primary alcohol precursor (60%) compared to other conditions. nih.gov

The table below summarizes the optimization of various parameters for the TBHP-mediated synthesis of fluorenone from a model N-methylamine precursor.

Table 1: Optimization of Reaction Conditions for Fluorenone Synthesis

| Entry | Oxidant/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | aq. TBHP | 1,2-DCE | 100 | 62 | nih.gov |

| 2 | aq. TBHP / TBAI | 1,2-DCE | 100 | 29 | nih.gov |

| 3 | aq. TBHP / KOH | 1,2-DCE | 100 | 20 | nih.gov |

| 4 | aq. TBHP / I₂ | 1,2-DCE | 100 | 27 | nih.gov |

| 5 | aq. TBHP / Pd(OAc)₂ | 1,2-DCE | 100 | 59 | nih.gov |

| 6 | TBHP in n-decane | n-decane | 100 | 22 (from primary amine) | nih.gov |

This systematic approach of testing alternative reaction parameters is crucial for establishing an optimized protocol that provides the best possible yield for a specific substituted fluorenone. acs.org For instance, highly efficient syntheses of 9-fluorenones bearing nitro substituents have been achieved through methods like aerobic oxidation of 9H-fluorenes in the presence of KOH in THF, demonstrating that high yields are attainable with the right choice of methodology and conditions. researchgate.netrsc.org

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 Nitro 9h Fluoren 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidationru.nlresearchgate.netscirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Fluoro-2-nitro-9H-fluoren-9-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is required for a comprehensive structural assignment.

Proton NMR (¹H NMR)chemicalbook.comchemicalbook.comchemicalbook.comchegg.com

Proton NMR (¹H NMR) spectroscopy provides information about the number and electronic environment of hydrogen atoms in a molecule. In this compound, the aromatic protons are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing nitro and carbonyl groups.

The six aromatic protons would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with neighboring protons and the fluorine atom. The proton ortho to the nitro group (H-1) is expected to be the most deshielded, appearing at the lowest field. The presence of the fluorine atom at position 5 will induce characteristic splitting on the adjacent protons (H-4 and H-6).

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton | Predicted δ (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| H-1 | 8.5 - 8.7 | d | J(H1-H3) ≈ 2.5 Hz |

| H-3 | 8.3 - 8.5 | dd | J(H3-H4) ≈ 8.5 Hz, J(H3-H1) ≈ 2.5 Hz |

| H-4 | 7.8 - 8.0 | d | J(H4-H3) ≈ 8.5 Hz |

| H-6 | 7.6 - 7.8 | t | J(H6-H7) ≈ 7.5 Hz, J(H6-F5) ≈ 7.5 Hz |

| H-7 | 7.4 - 7.6 | m | |

| H-8 | 7.7 - 7.9 | d | J(H8-H7) ≈ 7.5 Hz |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR)researchgate.netchemicalbook.comresearchgate.netspectrabase.com

Carbon-13 NMR spectroscopy identifies the different carbon environments within a molecule. The spectrum of this compound is expected to show 13 distinct signals, one for each carbon atom, unless there is accidental overlap. The carbonyl carbon (C-9) is the most deshielded and will appear significantly downfield, typically in the range of 190-200 ppm.

The carbon atoms attached to the electron-withdrawing nitro group (C-2) and the fluorine atom (C-5) will also show characteristic shifts. The C-F bond will result in a large one-bond coupling constant (¹JCF) and smaller two- and three-bond couplings, which can be observed in the coupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted δ (ppm) |

| C-1 | ~125 |

| C-2 | ~148 (C-NO₂) |

| C-3 | ~122 |

| C-4 | ~130 |

| C-4a | ~135 |

| C-4b | ~138 |

| C-5 | ~165 (d, ¹JCF ≈ 250 Hz) |

| C-6 | ~115 (d, ²JCF ≈ 25 Hz) |

| C-7 | ~130 |

| C-8 | ~124 |

| C-8a | ~120 |

| C-9 | ~192 (C=O) |

| C-9a | ~145 |

Note: These are predicted values. The chemical shifts and coupling constants are best confirmed by experimental data.

Fluorine-19 NMR (¹⁹F NMR)huji.ac.ilbiophysics.orgwikipedia.orgnih.gov

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. wikipedia.org Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. huji.ac.ilwikipedia.org For this compound, a single resonance is expected. The chemical shift of this signal will be influenced by the electronic environment of the fluorenone ring system. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-4 and H-6). wikipedia.org

Two-Dimensional NMR Techniques for Connectivity and Stereochemistryru.nlwur.nl

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to trace the connectivity of the protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on the assignment of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which can help to confirm the stereochemistry, although this is less critical for a planar molecule like fluorenone. biophysics.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groupsnist.govnist.gov

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be dominated by several key vibrations:

C=O Stretch: A strong, sharp absorption band in the IR spectrum is expected between 1710 and 1730 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group. nist.gov

NO₂ Stretches: The nitro group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ would indicate the presence of the C-F bond.

Aromatic C=C and C-H Stretches: The aromatic rings will show C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1710 - 1730 | Strong |

| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ | Symmetric Stretch | 1340 - 1360 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-F | Stretch | 1000 - 1250 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Studiesnist.govbeilstein-journals.orgresearchgate.netresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluorenone core is a conjugated system, which gives rise to characteristic absorption bands in the UV and visible regions. The spectrum of 9-fluorenone (B1672902) itself shows absorption maxima that are expected to be influenced by the addition of the nitro and fluoro substituents. nist.govnih.gov

The introduction of the nitro group, a strong chromophore and electron-withdrawing group, is expected to cause a bathochromic (red) shift of the absorption bands compared to the parent fluorenone, extending the absorption into the visible region. nih.gov This is due to the extension of the conjugated π-system and the introduction of n→π* transitions associated with the nitro group. The fluorine atom, being a weak auxochrome, is expected to have a smaller effect on the absorption spectrum. The UV-Vis spectrum is crucial for understanding the photophysical properties of the molecule, which are relevant for applications in materials science.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, MALDI-TOF)

While specific experimental mass spectra for this compound are not widely available in the public domain, its molecular weight and fragmentation behavior can be predicted based on the analysis of related nitroaromatic compounds. Mass spectrometry techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are instrumental in determining the molecular weight and probing the compound's structure through fragmentation analysis.

For this compound (C₁₃H₆FNO₃), the exact molecular weight can be calculated. This value is crucial for its initial identification in a sample.

Expected Fragmentation Patterns:

In tandem mass spectrometry (MS/MS) experiments, the fragmentation of this compound would likely follow patterns characteristic of nitroaromatic compounds. Common fragmentation pathways for such molecules include the loss of the nitro group (NO₂) and nitric oxide (NO). researchgate.net The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for detailed structural confirmation.

A hypothetical fragmentation table based on the principles of mass spectrometry of nitroaromatic compounds is presented below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Significance |

| [M+H]⁺ | [M+H - NO₂]⁺ | NO₂ | Loss of the nitro group |

| [M+H]⁺ | [M+H - NO]⁺ | NO | Loss of nitric oxide |

| [M+H]⁺ | [M+H - CO]⁺ | CO | Loss of the carbonyl group |

This table is predictive and would require experimental validation.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

As with mass spectrometry, a specific crystal structure for this compound is not publicly documented. However, X-ray diffraction (XRD) remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of related fluorenone derivatives by XRD provides insights into the likely crystal packing and intermolecular interactions. iaea.orgepa.gov

Anticipated Crystal Structure Characteristics:

The crystal packing of this compound would be influenced by a combination of factors, including π-π stacking interactions of the fluorenone core and dipole-dipole interactions involving the polar nitro and carbonyl groups. The fluorine atom could also participate in weak hydrogen bonding or other intermolecular contacts. rsc.orgnih.gov A review of the crystal structures of various fluorenone derivatives suggests that these molecules often adopt a planar conformation, facilitating efficient crystal packing. iaea.orgepa.gov

A hypothetical data table summarizing potential crystallographic parameters for this compound is provided below. These values are illustrative and based on typical data for similar organic compounds.

| Crystallographic Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | 2 or 4 |

| Calculated Density (g/cm³) | ~1.5 - 1.6 |

| Key Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |

This table represents a theoretical model and awaits experimental confirmation.

Correlative Spectroscopic Analysis for Comprehensive Structural Assignment and Purity Assessment

A single spectroscopic technique is rarely sufficient for the unambiguous structural elucidation of a novel compound. A correlative approach, integrating data from multiple analytical methods, is the gold standard for comprehensive characterization and purity assessment. researchgate.net For this compound, this would involve a synergistic application of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and the mass spectrometry and X-ray diffraction methods discussed previously.

A Synergistic Workflow:

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Would provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, allowing for the mapping of the carbon skeleton and the precise placement of substituents.

IR Spectroscopy: Would identify the characteristic vibrational frequencies of the functional groups present, notably the carbonyl (C=O) and nitro (NO₂) groups.

Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation data to corroborate the structure deduced from NMR and IR.

X-ray Diffraction (XRD): If a suitable crystal is obtained, XRD would offer the definitive solid-state structure, confirming the connectivity and stereochemistry established by other methods.

The collective data from these techniques would provide a robust and cross-validated structural assignment of this compound, alongside a reliable assessment of its purity.

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Nitro 9h Fluoren 9 One

Electronic Effects of Fluoro and Nitro Substituents on Reactivity

The presence of both a fluorine atom and a nitro group on the fluorenone framework has a profound impact on the molecule's reactivity. These electron-withdrawing groups modulate the electron density distribution across the aromatic system and at the carbonyl group, thereby influencing its interactions with other chemical species.

Electrophilic Nature of the Fluorenone Carbonyl Group

The carbonyl group in fluorenone derivatives is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The presence of electron-withdrawing substituents, such as the fluoro and nitro groups in 5-Fluoro-2-nitro-9H-fluoren-9-one, further enhances this electrophilicity. libretexts.org These groups pull electron density away from the aromatic rings and, by extension, from the carbonyl carbon, making it more susceptible to attack by nucleophiles. libretexts.org While traditionally it is thought that electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, some studies suggest they might decrease it, with the increased reactivity being attributed to a destabilization of the ground state of the carbonyl compound. nih.gov However, the general consensus points towards an increased reactivity of the carbonyl group in the presence of such substituents. The relative reactivity of carbonyl compounds is often linked to the ability of the substituent to activate the carbonyl group. libretexts.org

The electrophilicity of a series of cyclohexanones and benzaldehydes has been found to be primarily determined by the electrostatic attractions between the carbonyl compound and the nucleophile. ucm.es This suggests that the electrostatic potential around the carbonyl carbon in this compound plays a crucial role in its reactions with nucleophiles.

Influence on Nucleophilic Aromatic Substitution (SNAr) Pathways

The fluoro and nitro groups are well-known to activate aromatic rings towards nucleophilic aromatic substitution (SNAr) reactions. libretexts.org The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed.

In this compound, the nitro group, being a strong electron-withdrawing group, significantly stabilizes the negative charge in the Meisenheimer complex through resonance, particularly when it is located ortho or para to the site of nucleophilic attack. libretexts.org The fluorine atom also contributes to the activation of the ring towards SNAr. Although fluorine is a poor leaving group in many contexts, in SNAr reactions, the order of reactivity for halogens is often F > Cl > Br > I. libretexts.orgstackexchange.com This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to attack. stackexchange.com The strong inductive effect of fluorine helps to stabilize the intermediate Meisenheimer complex. stackexchange.com

Recent advances have shown that organic photoredox catalysis can enable the nucleophilic aromatic substitution of unactivated fluoroarenes, expanding the scope of these reactions to include electron-neutral and electron-rich systems. nih.gov

Photochemical and Photophysical Reactivity of Fluorenones

Fluorenones are known for their interesting photochemical and photophysical properties, which can be tuned by the introduction of various substituents. The presence of nitro and fluoro groups on the fluorenone skeleton in this compound is expected to significantly modify its behavior upon exposure to light.

Excited-State Properties and Dynamics

Upon absorption of light, fluorenone derivatives are promoted to an electronically excited state. The properties of these excited states, such as their lifetime and decay pathways, are highly dependent on the substituents present. Nitroaromatic compounds are often non-fluorescent with very short-lived singlet excited states. nsf.gov The nitro group can act as an efficient fluorescence quencher. nsf.gov However, the introduction of electron-donating groups can sometimes increase the fluorescence lifetime. nsf.gov

In the case of 2-nitro-5,10,15,20-tetra-p-tolylporphyrin, the nitro group leads to a short singlet lifetime and the formation of an intramolecular charge transfer state. nih.gov This suggests that this compound might also exhibit complex excited-state dynamics involving charge transfer processes. The study of the photophysical properties of such molecules can be approached using computational methods like Time-Dependent Density Functional Theory (TD-DFT) to understand their electronic structure and spectroscopic features. rsc.orgrsc.org

Photosolvolysis and Photoreduction Mechanisms

Excited-state fluorenones can undergo various chemical reactions, including photosolvolysis and photoreduction. Photosolvolysis involves the reaction of the excited molecule with the solvent. Studies on 9-fluorenol derivatives have shown that they can undergo photosolvolysis, with the reactivity being influenced by the substituents. acs.org

Photoreduction of carbonyl compounds can occur in the presence of a hydrogen donor. youtube.com For aromatic ketones, this can lead to the formation of pinacols. youtube.com However, for some ortho-alkylated aromatic carbonyl compounds, an alternative pathway of photoenolization can dominate. youtube.com Given the structure of this compound, photoreduction would be a more likely photochemical pathway than photoenolization. The nitro group itself can also be subject to photochemical transformations.

Mechanistic Pathways of Key Chemical Transformations and Derivatization Reactions

The presence of the reactive carbonyl group and the activated aromatic system makes this compound a versatile starting material for the synthesis of more complex molecules.

The synthesis of various substituted fluorenones can be achieved through methods like palladium-catalyzed carbonylative reactions and cyclizations of biarylcarboxylic acids. organic-chemistry.org The derivatization of the fluorenone core can be used to synthesize materials with specific electronic and optical properties. For instance, fluorenone imides and their functionalized derivatives have been developed as strong electron-deficient acceptor units. rsc.org

The reactivity of the nitro and fluoro substituents allows for a range of derivatization reactions. The nitro group can be reduced to an amino group, which can then be further functionalized. The fluorine atom can be displaced by various nucleophiles via SNAr reactions, as discussed earlier. These transformations provide access to a wide array of substituted fluorenone derivatives with potential applications in materials science and medicinal chemistry. For example, the synthesis of 5-amino-N′-(9H-fluoren-9-ylidene)-8-nitro-7-aryl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide derivatives has been reported starting from 9-fluorenone (B1672902). rsc.org

The following table summarizes some of the key reactions and their mechanistic features:

| Reaction Type | Key Mechanistic Features | Potential Products |

| Nucleophilic Acyl Addition | Attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. | Alcohols, cyanohydrins, imines, etc. |

| Nucleophilic Aromatic Substitution (SNAr) | Addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by elimination of the leaving group (fluoride). libretexts.orgstackexchange.com | Substituted fluorenones with new functional groups at the 5-position. |

| Reduction of Nitro Group | Typically involves metal catalysts (e.g., Sn, Fe) in acidic media or catalytic hydrogenation. | 5-Fluoro-2-amino-9H-fluoren-9-one and its derivatives. |

| Photoreduction | Excitation of the carbonyl group followed by hydrogen abstraction from a suitable donor. youtube.com | Fluorenol derivatives or pinacols. |

Role of Catalysts and Reaction Conditions

The synthesis and transformation of substituted fluorenones like this compound are highly dependent on specific catalysts and reaction conditions. The formation of the core fluorenone structure and the introduction of its substituents involve a variety of catalytic systems.

Catalytic Synthesis: Palladium-catalyzed reactions are prominent in the synthesis of the fluorenone skeleton. organic-chemistry.orgevitachem.com For instance, the cyclocarbonylation of o-halobiaryls in the presence of a palladium catalyst and a carbon monoxide atmosphere is an efficient method for creating fluorenones with various substituents. organic-chemistry.org Similarly, rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids presents another pathway to the fluorenone core. organic-chemistry.org Photocatalysis, utilizing light to drive reactions, can also be employed to form fluorenones via the cyclization of biarylcarboxylic acids, often proceeding through radical mechanisms. organic-chemistry.org

Reaction Conditions for Functionalization: The introduction of the nitro group onto the fluorenone ring is typically achieved through electrophilic aromatic nitration. The conditions for this reaction can be tuned to control the degree of nitration. For example, treating the parent 9-fluorenone with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in water at elevated temperatures (e.g., 80°C) can yield mononitrated products like 2-nitrofluorenone. researchgate.net More forceful conditions, such as higher concentrations of acids and reflux temperatures, can lead to di- or tri-nitrated products. researchgate.net

The oxidation of the corresponding fluorene (B118485) (9H-fluorene) to a fluorenone is another key transformation. A highly efficient and green method involves aerobic oxidation using air as the oxidant in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF) under ambient conditions. rsc.org This method is effective for fluorenes bearing nitro and halogen substituents. rsc.org

The following table summarizes representative reaction conditions for key transformations related to the synthesis of substituted fluorenones.

| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Product Type |

| Cyclocarbonylation | Palladium (Pd) catalyst, CO | Not specified | Not specified | Substituted fluorenones |

| Intramolecular Acylation | Rhodium (Rh) catalyst | Not specified | Not specified | Substituted fluorenones |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Water | 80°C | Mononitrofluorenone |

| Aerobic Oxidation | KOH, Air | THF | Ambient | Substituted fluorenones |

| Domino Reaction | None (thermal) | Ethanol | Reflux | Complex fluorenone derivatives |

This table presents generalized conditions for the synthesis of the fluorenone class of compounds.

Characterization of Reaction Intermediates and Transition States

Direct experimental characterization of reaction intermediates and transition states for this compound is not extensively documented. However, mechanistic pathways can be proposed based on analogous chemical systems.

Intermediates in Nucleophilic Aromatic Substitution (SNAAr): The presence of a strong electron-withdrawing nitro group and a fluorine atom (a good leaving group in this context) makes the aromatic ring susceptible to nucleophilic aromatic substitution. The reaction with a nucleophile (Nu⁻) would proceed via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. askfilo.com The negative charge of this intermediate is delocalized across the aromatic system and onto the oxygen atoms of the nitro group.

Radical Intermediates: In photocatalytic syntheses of fluorenones, acyl radical intermediates have been identified. organic-chemistry.org These are formed via deoxygenation of biarylcarboxylic acids and subsequently undergo intramolecular cyclization to form the fluorenone ring system. organic-chemistry.org

Intermediates in Domino Reactions: Complex multi-component reactions starting from 9-fluorenone can proceed through a cascade of intermediates. For example, a reaction to form tetrahydroimidazo[1,2-a]pyridine derivatives involves a sequence of characterized steps including the formation of N,N-acetals, intermediates from Knoevenagel condensation and Michael addition, and further cyclization products following tautomerization. rsc.org While not a direct reaction of this compound, this illustrates the complex mechanistic pathways the fluorenone core can participate in, each with distinct intermediates.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Quantitative kinetic and thermodynamic data for this compound are scarce. However, analysis of its structural components and data from parent compounds provide insight into these aspects.

Kinetic Considerations: The kinetics of reactions involving this compound are significantly influenced by its substituents. In nucleophilic aromatic substitution reactions, the rate is enhanced by the strong electron-withdrawing capacity of the nitro group, which stabilizes the negatively charged Meisenheimer intermediate formed in the rate-determining step. askfilo.com The fluorine atom's high electronegativity also contributes to making the carbon it is attached to more electrophilic and susceptible to nucleophilic attack. askfilo.com Studies on simpler analogs like p-fluoronitrobenzene show it is more reactive towards nucleophiles than other p-halonitrobenzenes, indicating that the addition of the nucleophile is the slow, rate-determining step. askfilo.com

Thermodynamic Data: Thermodynamic parameters for this compound are not readily available. However, data for the parent compounds, 9H-Fluoren-9-one and 2-nitro-9H-fluorene, offer a baseline for understanding the energetic properties of this class of molecules. chemeo.comchemeo.comnist.gov These values are crucial for assessing the stability of the compound and the energy changes associated with phase transitions and reactions.

The following table presents key thermodynamic data for the parent compounds.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (K) | Enthalpy of Fusion (ΔfusH) (kJ/mol) | Enthalpy of Sublimation (ΔsubH) (kJ/mol) |

| 9H-Fluoren-9-one | C₁₃H₈O | 180.20 | 357.15 | 14.85 - 18.12 | 87.6 - 93.9 |

| 2-Nitro-9H-fluorene | C₁₃H₉NO₂ | 211.22 | Not available | 25.1 | 114.7 |

Data sourced from Cheméo and the NIST WebBook. chemeo.comchemeo.comnist.gov The values for 9H-Fluoren-9-one show a range from different experimental measurements.

The presence of the polar nitro group and the fluorine atom on the this compound molecule would be expected to increase intermolecular forces compared to the unsubstituted 9H-Fluoren-9-one, likely leading to a higher melting point and enthalpy of sublimation.

Derivatization Strategies and Functional Group Transformations of 5 Fluoro 2 Nitro 9h Fluoren 9 One

Modification of the Fluorenone Scaffold

The fluorenone core, characterized by its ketone group and the acidic protons at the C-9 position, offers several avenues for derivatization.

Reactions at the Ketone Moiety (e.g., Oxime Formation, Hydrazone Formation)

The carbonyl group at the C-9 position is a key site for transformations. It readily undergoes condensation reactions with nitrogen-based nucleophiles to form imine derivatives.

Oxime Formation: The reaction of a fluorenone with hydroxylamine (B1172632) hydrochloride results in the formation of a fluoren-9-one oxime. nih.govnih.gov This reaction is typically carried out in a suitable solvent like ethanol. nih.gov The resulting oxime introduces a new functional group that can participate in further chemical modifications. The non-hydrogen atoms of the fluorene (B118485) system and the oxime group in fluoren-9-one oxime are essentially coplanar. nih.govresearchgate.net

Hydrazone Formation: Similarly, condensation with hydrazine (B178648) or its derivatives yields fluorenone hydrazones. This reaction involves the nucleophilic attack of the hydrazine's amino group on the carbonyl carbon, followed by dehydration. The resulting hydrazone functionality provides a platform for creating more complex molecules, such as azines and pyrazoles.

Table 1: Reactions at the Ketone Moiety of Fluorenones

| Reaction | Reagent(s) | Product |

|---|---|---|

| Oxime Formation | Hydroxylamine hydrochloride | Fluoren-9-one oxime |

| Hydrazone Formation | Hydrazine or substituted hydrazines | Fluoren-9-one hydrazone |

Alkylation and Arylation at the C-9 Position

The methylene (B1212753) bridge at the C-9 position of the fluorene ring system possesses acidic protons, rendering it susceptible to deprotonation and subsequent alkylation or arylation. thieme-connect.de This reactivity allows for the introduction of a wide range of substituents at this position, leading to the synthesis of 9-substituted fluorene derivatives. researchgate.net Both metal-catalyzed and metal-free methods have been developed for these transformations. researchgate.net

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic rings and can itself be transformed into other nitrogen-containing functionalities.

Reduction of Nitro Group to Amino or Other Nitrogen-Containing Functions

The reduction of aromatic nitro compounds is a well-established and versatile transformation in organic synthesis. wikipedia.org A variety of reducing agents can be employed to convert the nitro group into an amino group, opening up possibilities for further derivatization, such as diazotization and coupling reactions. Common methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts like palladium on carbon, or chemical reduction with reagents such as tin(II) chloride or iron in acidic media. wikipedia.org The choice of reducing agent can allow for chemoselective reduction in the presence of other functional groups. organic-chemistry.org For instance, tetrahydroxydiboron (B82485) has been used for the metal-free reduction of aromatic nitro compounds. organic-chemistry.org

Nucleophilic Aromatic Substitution Enabled by the Nitro Group

The presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). libretexts.orgyoutube.com This allows for the displacement of a suitable leaving group, such as a halide, by a nucleophile. libretexts.org The nitro group effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when it is positioned ortho or para to the leaving group. libretexts.orglibretexts.org This activation is crucial for the introduction of various nucleophiles, including amines, alkoxides, and thiolates, onto the fluorenone scaffold.

Reactions at the Fluoro-Substituted Position

The fluorine atom on the fluorenone ring can also participate in chemical transformations, most notably nucleophilic aromatic substitution. Halogens, including fluorine, can act as leaving groups in S_NAr reactions, especially when activated by electron-withdrawing groups. nih.gov The strong electron-withdrawing nature of the adjacent nitro group in 5-fluoro-2-nitro-9H-fluoren-9-one facilitates the displacement of the fluoride (B91410) ion by various nucleophiles. This provides a direct method for introducing a wide range of functional groups at the C-5 position.

Theoretical and Computational Chemistry Studies on 5 Fluoro 2 Nitro 9h Fluoren 9 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful tool for investigating the properties of molecules like 5-Fluoro-2-nitro-9H-fluoren-9-one. Standard functionals, such as B3LYP, paired with appropriate basis sets like 6-311++G(d,p), have proven effective in accurately modeling related compounds, such as fluoroaniline (B8554772) isomers. researchgate.net These methods are essential for elucidating the fundamental electronic characteristics and geometric parameters of the molecule.

Electronic Structure, Molecular Orbital Analysis, and Charge Distribution

A detailed analysis of the electronic structure of this compound would provide invaluable insights into its chemical behavior. Key parameters that await computational determination include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For instance, in related fluoroaniline isomers, the HOMO-LUMO energy gap has been calculated to be around 3.874 eV using DFT methods. researchgate.net A similar calculation for this compound would be instrumental in understanding its electronic transitions and reactivity. Furthermore, a molecular electrostatic potential (MEP) map would reveal the charge distribution across the molecule, highlighting the electron-rich and electron-deficient regions. This information is vital for predicting sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis would also offer a deeper understanding of the intramolecular charge transfer and hyperconjugative interactions.

Conformational Analysis and Geometrical Optimizations

While the fluorenone core is largely planar, conformational analysis through geometrical optimizations is necessary to determine the most stable three-dimensional structure of this compound. These calculations would provide precise bond lengths, bond angles, and dihedral angles. The planarity of the molecule and the orientation of the nitro group relative to the fluorene (B118485) ring are of particular interest, as they can significantly influence the molecule's electronic properties and intermolecular interactions.

Spectroscopic Property Predictions (e.g., TD-DFT for UV-Vis, GIAO for NMR)

Computational methods are indispensable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. sci-hub.semdpi.com By simulating the UV-Vis spectrum of this compound, researchers could identify the wavelengths of maximum absorption (λmax) and assign them to specific electronic transitions, such as π→π* or n→π*.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is widely used for the accurate prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F). rsc.orgnih.gov Calculating the theoretical NMR spectra would be invaluable for the structural confirmation of synthesized this compound and for assigning the experimental signals to specific nuclei within the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, a particularly relevant area of study would be its behavior in nucleophilic aromatic substitution (SNAAr) reactions. The presence of the electron-withdrawing nitro group is known to activate the aromatic ring towards such reactions.

Transition State Characterization and Activation Energies

To understand the kinetics of a reaction, it is crucial to characterize the transition state(s) and determine the associated activation energies. Computational methods can be employed to locate the transition state structures along a reaction coordinate and calculate the energy barrier that must be overcome for the reaction to proceed. This information is fundamental to predicting the reaction rate and understanding the factors that influence it. For reactions involving this compound, this would involve modeling the approach of a nucleophile and the subsequent departure of a leaving group.

Energy Profiles of Chemical Transformations

By mapping the energy of the system as the reaction progresses, a detailed energy profile can be constructed. This profile illustrates the relative energies of the reactants, intermediates, transition states, and products. For a nucleophilic substitution reaction on this compound, the energy profile would reveal whether the reaction proceeds through a stepwise mechanism, involving a stable intermediate like a Meisenheimer complex, or a concerted mechanism. This level of mechanistic detail is essential for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Theoretical investigations into the behavior of this compound in solution and its interactions with neighboring molecules are greatly enhanced by molecular dynamics (MD) simulations. While specific MD studies on this exact compound are not extensively documented in publicly available literature, the principles can be understood from simulations of related substituted fluorene and nitroaromatic compounds. nih.govnih.gov

MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system. For a molecule like this compound, this allows for the exploration of its conformational landscape and its interactions with solvent molecules. The polarity of the solvent is a critical factor influencing these interactions. youtube.com

In polar protic solvents, such as alcohols, the primary interactions would involve hydrogen bonding. The carbonyl oxygen and the nitro group of this compound can act as hydrogen bond acceptors, while the solvent acts as a donor. nih.govnih.gov These interactions can lead to significant solvent ordering around the solute molecule and can influence its electronic properties, a phenomenon known as solvatochromism, which is observable through shifts in UV-Vis spectra. ucsb.edu

In polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO), the dominant forces are dipole-dipole interactions. youtube.com The large dipole moment of the fluorenone core, enhanced by the electron-withdrawing nitro group and the electronegative fluorine atom, would strongly interact with the dipoles of the solvent molecules.

Non-polar solvents would primarily interact through weaker van der Waals forces, specifically London dispersion forces. youtube.comyoutube.com In such environments, the intermolecular interactions between solute molecules, such as π-π stacking of the fluorene rings, may become more significant.

The intermolecular interactions between molecules of this compound are also of interest, particularly in the solid state or in concentrated solutions. These interactions are crucial for understanding properties like crystal packing and charge transport in materials science applications. The fluorene backbone provides a flat surface conducive to π-π stacking, while the polar functional groups (carbonyl, nitro, and fluoro) introduce dipole-dipole interactions that can influence the relative orientation of the stacked molecules. nih.gov

Table 1: Key Intermolecular Interactions of this compound in Different Solvent Types

| Solvent Type | Primary Solute-Solvent Interaction | Key Functional Groups Involved | Expected Effect on Solute |

| Polar Protic (e.g., Methanol) | Hydrogen Bonding | Carbonyl oxygen, Nitro group | Strong stabilization of ground and excited states, potential for solvatochromic shifts. nih.gov |

| Polar Aprotic (e.g., DMSO) | Dipole-Dipole Interactions | Carbonyl group, Nitro group, Fluoro group | Significant solute-solvent interaction, influencing solubility and reactivity. youtube.com |

| Non-Polar (e.g., Hexane) | London Dispersion Forces | Entire molecule, especially the aromatic system | Weaker solute-solvent interaction, promoting solute-solute interactions like π-π stacking. youtube.com |

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or physical properties. mdpi.comresearchgate.net For this compound, QSRR/QSPR studies, though not specifically published for this molecule, can be discussed in the context of models developed for other nitroaromatic compounds. mdpi.comnih.govnih.gov These models are valuable for predicting the behavior of new or untested compounds, thereby reducing the need for extensive experimental work.

A typical QSRR/QSPR study involves several key steps:

Dataset Selection: A series of compounds with known reactivity or property data is compiled. For a study including this compound, this would likely involve other substituted nitrofluorenones.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed activity/property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For nitroaromatic compounds, QSAR (a subset of QSRR focusing on biological activity) studies have shown that descriptors related to hydrophobicity (logP), electronic properties (such as the energy of the Lowest Unoccupied Molecular Orbital, ELUMO), and molecular size are often critical in predicting their toxicity and mutagenicity. mdpi.com The ELUMO is particularly relevant for nitroaromatics as it relates to their ability to accept electrons, a key step in their metabolic activation to toxic species.

In a hypothetical QSPR model for a property like the melting point of substituted nitrofluorenones, descriptors could include:

Molecular Weight: Generally, a higher molecular weight leads to stronger intermolecular forces and a higher melting point.

Polar Surface Area (PSA): This descriptor accounts for the polar atoms in a molecule and is related to intermolecular polar interactions. The nitro and carbonyl groups of this compound would contribute significantly to its PSA.

Dipole Moment: A larger dipole moment would lead to stronger dipole-dipole interactions and potentially a higher melting point.

Molecular Shape and Symmetry: These factors influence how well the molecules can pack into a crystal lattice.

Table 2: Examples of Molecular Descriptors Relevant for QSRR/QSPR Modeling of this compound

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

| Constitutional | Molecular Weight | Influences van der Waals forces and overall size. |

| Topological | Wiener Index | Describes molecular branching, which can affect intermolecular interactions. |

| Geometric | Molecular Surface Area | Relates to the size of the molecule and potential for intermolecular contact. |

| Electronic | Dipole Moment | The polar nature of the C=O, NO2, and C-F bonds creates a significant dipole, affecting intermolecular forces. |

| Quantum-Chemical | ELUMO | The electron-withdrawing nitro group lowers the LUMO energy, influencing its electron-accepting properties. mdpi.com |

| Physicochemical | logP (Octanol-Water Partition Coefficient) | A measure of hydrophobicity, important for predicting environmental fate and biological uptake. mdpi.com |

By developing robust QSRR/QSPR models for classes of compounds that include this compound, it becomes possible to predict its various properties and reactivities, guiding further experimental investigation and application development.

Advanced Research Applications of 5 Fluoro 2 Nitro 9h Fluoren 9 One Derivatives in Materials and Synthetic Chemistry

Role as Building Blocks in Complex Organic Synthesis

The 9-fluorenone (B1672902) core is a versatile building block for constructing larger, more complex molecular architectures. The ketone group at the C9 position is a primary site for reactivity, while the fluoro and nitro groups on the aromatic rings of 5-Fluoro-2-nitro-9H-fluoren-9-one offer additional handles for synthetic transformations.

Synthesis of Heterocyclic Systems and Polycyclic Aromatic Compounds

The carbonyl group of the fluorenone moiety is a key functional group for the synthesis of diverse heterocyclic systems. For instance, fluorenone can react with thiosemicarbazide (B42300) to form a 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide intermediate. mdpi.com This intermediate can then undergo the Hantzsch reaction with various α-halocarbonyl compounds to yield complex fluorenyl-hydrazonothiazole derivatives. mdpi.com This strategy allows for the construction of five-membered thiazole (B1198619) rings attached to the fluorene (B118485) skeleton.

Furthermore, fluorenone derivatives are employed in multicomponent domino reactions to create elaborate heterocyclic structures. A five-component reaction using 9-fluorenone, cyanoacetohydrazide, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine (B42938) has been shown to produce novel tetrahydroimidazo[1,2-a]pyridine derivatives. This process involves a cascade of reactions including Knoevenagel condensation, Michael addition, and cyclization, highlighting the utility of the fluorenone core in generating molecular complexity in a single step. The electron-withdrawing nature of the nitro and fluoro groups in this compound would likely influence the reactivity and yields in such complex transformations. Palladium-catalyzed reactions, such as the cyclocarbonylation of o-halobiaryls, also provide an efficient route to substituted fluorenones, which can be extended to create polycyclic and heterocyclic variants. organic-chemistry.org

Precursors for Functional Organic Molecules

Derivatives of this compound are valuable precursors for a variety of functional organic molecules. The nitro group is particularly versatile; it can be readily reduced to an amino group (-NH2). This amino-fluorenone derivative can then serve as a building block for dyes, pharmaceuticals, or materials for organic electronics. The presence of an amino group, an electron-donating group, dramatically alters the electronic properties compared to the parent nitro-substituted compound.

The fluorene scaffold itself is found in numerous biologically active compounds, and the introduction of functional groups like nitro and hydroxyl moieties can lead to molecules with interesting pharmacological properties. ontosight.ai The fluorine atom also plays a crucial role, as its incorporation into organic molecules can enhance metabolic stability and binding affinity. The combination of these functional groups on the rigid fluorenone framework provides a platform for developing new classes of complex organic molecules with tailored properties.

Functional Materials Development

The unique optical and electronic properties of the fluorene family make them prime candidates for the development of advanced functional materials. ontosight.ai The fluorenone core is inherently fluorescent, and the substitution pattern of this compound is particularly relevant for tuning these properties for specific applications in electronics and sensing.

Organic Electronic Materials (e.g., OLEDs, Organic Semiconductors)

Fluorene and its derivatives are widely researched for use in organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai The performance of these devices relies on materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge injection, transport, and recombination. noctiluca.eu

The this compound structure is highly polarized due to its electron-withdrawing nitro and fluoro substituents. These groups lower the HOMO and LUMO energy levels, a critical feature for designing electron-transporting or emissive materials in OLEDs. ontosight.ai Fluorinated aniline (B41778) units attached to a spiro[fluorene-9,9′-xanthene] (SFX) core have been successfully used as hole-transporting materials in perovskite solar cells and light-emitting diodes, demonstrating the positive impact of fluorination on device performance. mdpi.com The asymmetric nature of this compound could also be advantageous in disrupting crystal packing, which can improve the amorphous morphology of thin films, a desirable trait for OLED fabrication.

Polymeric Materials Incorporating Fluorenone Moieties

Fluorene-based polymers are a significant class of organic semiconductors due to their high charge-carrier mobility and efficient blue electroluminescence. ontosight.ai These polymers are often synthesized by incorporating fluorene units into a larger polymer backbone. Derivatives of this compound could be incorporated into polymeric structures to create materials with tailored properties.

For example, the nitro group could be reduced to an amine, which could then be converted into a polymerizable group like an acrylamide (B121943) or used in polycondensation reactions to form polyimides or polyamides. The inclusion of the highly polar this compound moiety would be expected to influence the polymer's solubility, thermal stability, and electronic characteristics, potentially leading to new materials for sensors, photovoltaics, or other advanced applications.

Fluorescent Probes and Chemosensors for Chemical Analytes

The inherent fluorescence of the fluorenone core makes it an attractive scaffold for developing fluorescent probes and chemosensors. The sensing mechanism often relies on the modulation of the fluorophore's emission in the presence of a specific analyte. The electron-deficient aromatic system of this compound makes it a prime candidate for detecting electron-rich analytes through a process known as photoinduced electron transfer (PET).

In a typical PET sensor, the fluorescence of the fluorenone core would be "quenched" in its native state. Upon binding with an electron-rich target analyte, the electron transfer process could be inhibited, leading to a "turn-on" of the fluorescence signal. The nitro group is a strong electron acceptor and is crucial for establishing this quenching mechanism. The fluorine atom can further fine-tune the electronic properties and potentially enhance the selectivity of the sensor. This makes derivatives of this compound promising platforms for the rational design of chemosensors for various chemical and biological species.

Applications in Advanced Analytical Chemistry Methodologies

Derivatives of this compound are emerging as significant tools in the field of advanced analytical chemistry. Their unique structural features, combining a rigid fluorenone core with electron-withdrawing nitro and fluoro groups, give rise to specific chemical and photophysical properties that can be exploited for highly sensitive and selective analytical methods. These applications primarily fall into two categories: derivatizing agents for enhancing chromatographic separations and as probes in spectroscopic detection techniques.

Derivatizing Agents for Chromatographic Analysis (e.g., HPLC-PDA)

While direct studies on this compound as a derivatizing agent are not extensively documented, its chemical structure suggests a strong potential for this application, particularly in High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection. The principle of derivatization in HPLC is to chemically modify an analyte that has poor detection characteristics into a derivative with enhanced detectability. sdiarticle4.comsigmaaldrich.com This is especially useful for compounds that lack a strong chromophore for UV-Vis absorption.

The reactivity of this compound would likely be centered on the potential for nucleophilic aromatic substitution, where the fluorine atom could be displaced by a nucleophilic group from an analyte, such as the amine group of amino acids or pharmaceuticals. The presence of the electron-withdrawing nitro group would activate the aromatic ring towards such a reaction. The resulting derivative would incorporate the highly conjugated fluorenone system, which is a strong chromophore, thereby significantly enhancing the molar absorptivity and allowing for sensitive detection by a PDA detector.

This concept is analogous to the well-established use of similar reagents in chromatography. For instance, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) is a classic reagent used for the derivatization of primary and secondary amines. sdiarticle4.com Similarly, 9-fluorenylmethyl chloroformate (FMOC-Cl), another fluorene derivative, is widely used to tag amines with a highly fluorescent group. thermofisher.comnih.gov

The table below compares the characteristics of these established derivatizing agents with the projected properties of this compound.

Table 1: Comparison of Derivatizing Agents for HPLC

| Reagent | Target Functional Group | Detection Method | Advantages | Potential of this compound |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene (DNFB) | Primary/Secondary Amines | UV-Vis | Strong chromophore, well-established method. | Similar reaction mechanism expected due to activated fluorine. The larger fluorenone chromophore may offer different selectivity and sensitivity. |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amines | Fluorescence, UV-Vis | Highly fluorescent, stable derivatives. thermofisher.comnih.gov | While not inherently as fluorescent as FMOC, the fluorenone moiety provides strong UV absorbance. The nitro group might quench fluorescence but enhances electrophilicity for the reaction. |

| Benzoyl Chloride | Amines, Alcohols | UV-Vis | Simple procedure, stable derivatives. sdiarticle4.com | this compound could offer a larger, more rigid chromophore leading to potentially higher sensitivity. |

The use of this compound or its derivatives as a pre-column derivatizing agent would likely involve a simple reaction protocol, followed by direct injection into the HPLC system. The separation would be achieved on a reversed-phase column, and the PDA detector would monitor the effluent at the wavelength of maximum absorbance of the fluorenone derivative. This approach would be particularly beneficial for the analysis of complex biological or environmental samples where target analytes are present at low concentrations and among many interfering substances.

Spectroscopic Visualization and Detection Techniques (e.g., Fingermark Visualization based on Fluorescence Mechanisms)

The photophysical properties of fluorenone and its derivatives make them attractive candidates for spectroscopic visualization and detection techniques. Fluorenone itself is a known fluorophore, and its emission characteristics can be tuned by the introduction of various substituents. The presence of a nitro group, which is strongly electron-withdrawing, typically leads to a quenching of fluorescence. However, this quenching effect can be exploited in the design of "turn-on" or "turn-off" fluorescent sensors. researchgate.net

In the context of this compound, the combination of the fluorenone core with the nitro and fluoro groups suggests potential applications in forensic science, specifically in the visualization of latent fingermarks. Current methods for fingermark development often rely on fluorescent compounds that can selectively adhere to the residues in the fingermark, such as amino acids.

While direct application of this compound for this purpose has not been detailed, its properties can be inferred. The compound could potentially interact with the components of fingermark residue through various mechanisms. For instance, its electron-deficient aromatic system could engage in π-π stacking interactions with aromatic amino acids present in the sweat.

The fluorescence behavior of such a system would be complex. The nitro group would likely decrease the intrinsic fluorescence of the fluorenone core. However, upon binding to an analyte in the fingermark, the local chemical environment could be altered, potentially leading to a change in the fluorescence signal. This could manifest as either an enhancement (turn-on) or a further quenching (turn-off) of the fluorescence, both of which can be used for imaging purposes.

The development of fluorescent probes for sensing and imaging is a rapidly advancing field, and fluorenone-based structures are being explored for their versatility. researchgate.net The synthesis of derivatives of this compound where the nitro group's quenching effect is modulated upon binding to a target analyte is a plausible strategy for creating highly sensitive detection reagents.

Environmental Chemistry Research on Chemical Fate and Transformations

The release of synthetic chemical compounds into the environment necessitates a thorough understanding of their fate and transformation processes. For this compound, its structure as a halogenated nitro-polycyclic aromatic hydrocarbon (nitro-PAH) suggests a certain level of persistence and the potential for complex transformation pathways in various environmental compartments.

Atmospheric Transformation Mechanisms (e.g., Reactions with Hydroxyl Radicals)